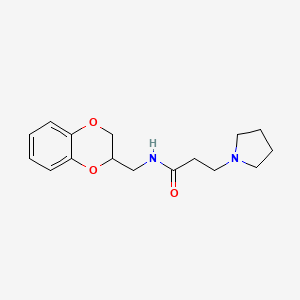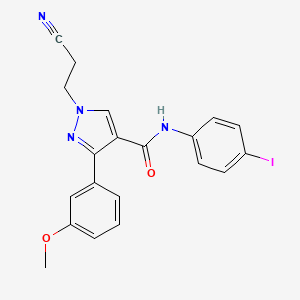![molecular formula C15H20N2O2 B5118363 N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as N-(2-methylphenyl)-2-(piperidin-3-yl)acetamide or MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPAA is a small molecule that belongs to the class of amides and has a molecular formula of C16H22N2O.
作用机制
The exact mechanism of action of MPAA is not fully understood. However, studies suggest that MPAA and its derivatives may exert their biological activity by interacting with specific targets, such as ion channels, receptors, and enzymes. For example, MPAA derivatives have been reported to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. MPAA derivatives have also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
MPAA and its derivatives have been shown to exhibit a range of biochemical and physiological effects. For example, MPAA derivatives have been reported to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. MPAA derivatives have also been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
实验室实验的优点和局限性
MPAA and its derivatives have several advantages for lab experiments, including their ease of synthesis, high yield and purity, and low toxicity. However, MPAA and its derivatives also have some limitations, including their poor solubility in aqueous solutions and their potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for the research on MPAA and its derivatives. One potential direction is the development of MPAA derivatives as novel modulators of the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and mood disorders. Another potential direction is the development of MPAA derivatives as anticancer agents, particularly for the treatment of drug-resistant cancers. Additionally, the investigation of the structure-activity relationship of MPAA derivatives may provide insights into the design of more potent and selective compounds with specific biological activities.
合成方法
The synthesis of MPAA involves the reaction between 2-methylphenylacetic acid and piperidine in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields MPAA as a white crystalline solid with a high yield and purity.
科学研究应用
MPAA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Several studies have reported the synthesis and biological evaluation of MPAA derivatives as potential anticancer, antiviral, and anticonvulsant agents. MPAA derivatives have also been investigated for their potential as modulators of the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and mood regulation.
属性
IUPAC Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-3-4-9-17(11)15(19)13-7-5-8-14(10-13)16-12(2)18/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXBTRWIOMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)

